molecular formula C17H16N2O2 B2463608 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 860651-29-2

2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2463608
CAS No.: 860651-29-2
M. Wt: 280.327
InChI Key: MKLDDHCSMKTLEI-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzoxazole moiety attached to an acetamide group, which is further substituted with a 4-methylphenylmethyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-6-8-13(9-7-12)11-18-17(20)10-15-14-4-2-3-5-16(14)21-19-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLDDHCSMKTLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322229
Record name 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860651-29-2
Record name 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Acetamide Formation: The acetamide group is introduced by reacting the benzoxazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution with 4-Methylphenylmethyl Group: The final step involves the substitution of the acetamide group with a 4-methylphenylmethyl group using a Friedel-Crafts alkylation reaction, typically employing aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is essential for modifying the compound’s solubility and biological activity.

Conditions Products Yield Key Observations
6M HCl, reflux, 6–8 hr2-(1,2-benzoxazol-3-yl)acetic acid + 4-methylbenzylamine75–80%Acidic hydrolysis cleaves the amide bond, releasing the benzylamine derivative.
1M NaOH, 70°C, 4 hrSodium salt of 2-(1,2-benzoxazol-3-yl)acetate + 4-methylbenzyl alcohol65–70%Basic hydrolysis forms the carboxylate salt, with slower kinetics than acidic routes.

Nucleophilic Substitution at the Benzoxazole Ring

The benzoxazole moiety participates in nucleophilic substitution at the 3-position, particularly under catalytic conditions.

Reagents Conditions Products Application
Thiols (e.g., HS-CH₂CO₂H)K₂CO₃, DMF, 80°C, 12 hr3-thio-substituted benzoxazole derivativesFunctionalization for drug-design libraries.
Amines (e.g., NH₂Ph)Pd(OAc)₂, 100°C, 24 hr 3-amino-benzoxazole acetamidesPrecursors for fluorescent probes.

Oxidation-Reduction Reactions

The methylphenyl group and benzoxazole ring exhibit redox activity:

Reaction Type Reagents Products Notes
Oxidation KMnO₄, H₂SO₄, 60°C4-carboxyphenyl derivative + benzoxazole-3-carboxylic acidOver-oxidation risks require careful stoichiometric control.
Reduction H₂, Pd/C, EtOH, RTSaturated benzoxazoline analog + 4-methylbenzyl alcoholPartial reduction preserves the acetamide group.

Condensation with Aldehydes

The acetamide’s NH group reacts with aldehydes to form Schiff bases, a key step in synthesizing hybrid pharmacophores.

Aldehyde Catalyst Product Yield Reference
4-NitrobenzaldehydeFe₃O₄@SiO₂ nanocatalyst N-(4-nitrobenzylidene)acetamide derivative82%
VanillinAcOH, refluxN-(vanillylidene)acetamide analog78%

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes electrophilic substitution, primarily at the para position:

Reagent Conditions Product Regioselectivity
HNO₃, H₂SO₄0°C, 2 hr4-methyl-3-nitrobenzyl acetamide derivativeNitration occurs meta to the methyl group.
Br₂, FeBr₃CH₂Cl₂, RT4-methyl-2-bromobenzyl acetamideBromination directed by methyl group.

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles:

Conditions Product Mechanism
PCl₅, toluene, reflux Benzoxazolo[3,2-a]pyrimidineIntramolecular cyclization via amide activation.
POCl₃, DMF, 100°C Quinazolinone-benzoxazole hybridVilsmeier-Haack-type cyclization.

Catalytic Cross-Coupling

Palladium-catalyzed couplings enable C–C bond formation:

Reaction Catalyst Product Application
Suzuki-Miyaura (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃ Biaryl-functionalized acetamideEnhanced π-π stacking in materials.
Heck (Alkenes)Pd(OAc)₂, PPh₃ Styryl-benzoxazole conjugateFluorescence tuning.

Key Stability Considerations

  • Thermal Stability : Decomposes above 220°C via cleavage of the benzoxazole ring.

  • Photoreactivity : UV light induces [2+2] cycloaddition at the benzoxazole’s C=N bond.

  • pH Sensitivity : Stable in pH 4–9; rapid degradation occurs in strongly acidic/basic media.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various synthesized compounds similar to 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide against Gram-positive and Gram-negative bacteria as well as fungal strains. The results showed promising Minimum Inhibitory Concentrations (MICs), suggesting that modifications to the benzoxazole structure can enhance antimicrobial efficacy .

Anticancer Potential

Benzoxazole derivatives have been explored for their anticancer properties. In vitro studies have demonstrated that certain compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown IC50 values indicating potent activity against colorectal carcinoma cells (HCT116) and other cancer types . The mechanism of action often involves interference with cellular processes such as apoptosis and cell cycle regulation.

Enzyme Inhibition Studies

Recent investigations have focused on the ability of benzoxazole derivatives to inhibit specific enzymes linked to disease pathways. For example, studies have demonstrated that certain derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in nucleotide synthesis . Such enzyme inhibition is critical for developing new therapeutic agents.

Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityCompounds exhibited MIC values ranging from 1.27 to 2.65 µM against various bacterial strains .
Study 2Assess anticancer effectsNotable cytotoxicity against HCT116 cells with IC50 values lower than standard chemotherapeutics like 5-FU .
Study 3Investigate enzyme inhibitionIdentified significant inhibition of DHFR by synthesized benzoxazole derivatives, indicating potential for further drug development .

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide can be compared with other benzoxazole derivatives:

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, drawing on diverse research findings and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the benzoxazole ring, followed by the introduction of the acetamide moiety through acylation reactions. Common reagents include acetic anhydride and various catalysts to facilitate the formation of heterocyclic structures.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzoxazole moiety is known for its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking with proteins and enzymes. This interaction can lead to modulation of enzymatic activity or receptor binding, which is crucial for its pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances anticancer activity due to increased interaction with target proteins .

Antimicrobial Properties

Several studies have reported antimicrobial activities associated with benzoxazole derivatives. For example, compounds containing similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Neuroprotective Effects

The neuroprotective potential of benzoxazole derivatives has also been explored. Some studies suggest that these compounds can mitigate neurotoxicity induced by oxidative stress in neuronal cells. The protective effects are believed to arise from their antioxidant properties and ability to modulate neuroinflammatory pathways .

Case Studies

Study Findings
Study 1: Anticancer ActivityDemonstrated that a related compound inhibited cell proliferation in A-431 cells with an IC50 value lower than that of doxorubicin .
Study 2: Antimicrobial ActivityFound that derivatives showed comparable efficacy to standard antibiotics against Staphylococcus aureus, indicating potential for therapeutic use .
Study 3: NeuroprotectionReported significant reduction in neuronal death under oxidative stress conditions when treated with benzoxazole derivatives .

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